molecular formula C10H19NO5S B1409437 Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate CAS No. 1648864-55-4

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate

Cat. No.: B1409437
CAS No.: 1648864-55-4
M. Wt: 265.33 g/mol
InChI Key: AIYSARHJAXEYGZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO5S and a molecular weight of 265.33 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a sulfonyl group attached to a hydroxyethyl side chain. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate with a sulfonylating agent in the presence of a base. One common method includes the use of tert-butyl azetidine-1-carboxylate and 2-hydroxyethyl sulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Corresponding substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The azetidine ring provides structural rigidity, which can influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is unique due to the presence of both the sulfonyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethylsulfonyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-8(7-11)17(14,15)5-4-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYSARHJAXEYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate
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Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate
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Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate
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Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate
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Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate

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